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ATTO488-ProTx-I

Cat. No.: B1151353
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Description

Contextualization of ProTx-I as a Voltage-Gated Ion Channel Modulator

ProTx-I is a 35-amino-acid peptide neurotoxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. nih.govresearchgate.net It belongs to the inhibitory cystine knot (ICK) family of peptide toxins, which are characterized by a unique disulfide bridge pattern that confers significant structural stability. nih.govevitachem.com

Functionally, ProTx-I acts as a gating modifier for a variety of voltage-gated ion channels. nih.govnih.gov Unlike pore blockers that physically obstruct ion flow, gating modifiers like ProTx-I bind to the voltage-sensor domains of the channel. researchgate.net This interaction alters the channel's conformational state, specifically by shifting the voltage dependence of activation to more positive potentials. nih.govsmartox-biotech.com This means that a stronger depolarization is required to open the channel, effectively inhibiting its function under normal physiological conditions. nih.govnih.gov

ProTx-I exhibits a broad range of activity, affecting several types of ion channels. It is a known inhibitor of various voltage-gated sodium (NaV) channel subtypes, including NaV1.2, NaV1.5, NaV1.7, and the tetrodotoxin-resistant NaV1.8. nih.govsmartox-biotech.com Furthermore, it modulates T-type calcium channels, showing a higher potency for CaV3.1 over CaV3.2, and also acts as an antagonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. evitachem.comsmartox-biotech.comsmartox-biotech.comrcsb.org This promiscuity, combined with its specific mechanism of action, makes ProTx-I a valuable pharmacological reagent for dissecting the roles of these channels in various physiological processes. researchgate.netsmartox-biotech.com

Table 1: Ion Channel Targets of ProTx-I

Channel Type Specific Subtype(s) Reported IC₅₀
Voltage-Gated Sodium (NaV) NaV1.8 ~27 nM
NaV1.2, NaV1.5, NaV1.7 50 - 130 nM
T-Type Calcium (CaV) CaV3.1 ~50 nM
Transient Receptor Potential (TRP) TRPA1 High-affinity antagonist

Principles of ATTO488 Fluorophore Integration and its Utility in Peptide Probes

The ATTO488 fluorophore is a high-performance fluorescent dye belonging to the rhodamine family. aatbio.com It is characterized by its strong absorption, high fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and exceptional photostability. aatbio.comatto-tec.com These properties make it an ideal label for sensitive applications, including single-molecule detection and super-resolution microscopy. atto-tec.com The dye is hydrophilic, which enhances its solubility in aqueous solutions suitable for biological experiments. aatbio.comatto-tec.com

The integration of ATTO488 onto a peptide like ProTx-I is achieved through covalent bonding. evitachem.comcreative-peptides.com Common chemical strategies involve reacting a functionalized version of the dye with specific amino acid residues on the peptide. jenabioscience.combiosyn.com For instance, an amine-reactive N-hydroxysuccinimide (NHS) ester of ATTO488 can be used to target primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues. jenabioscience.com Alternatively, a maleimide-functionalized ATTO488 can react specifically with the thiol group of cysteine residues. jenabioscience.com The choice of conjugation chemistry is crucial to ensure that the dye is attached securely without compromising the peptide's native structure and function. jenabioscience.com

The utility of integrating ATTO488 into peptide probes is immense. It transforms the peptide from an invisible modulator into a trackable entity, allowing researchers to visualize its binding to specific targets on or within living cells. evitachem.comcreative-peptides.com The bright and stable signal of ATTO488 is well-suited for a range of advanced fluorescence microscopy techniques, enabling the study of molecular interactions in real-time. aatbio.comatto-tec.com

Table 2: Spectroscopic Properties of ATTO488 Fluorophore

Property Value
Excitation Maximum (λexc) ~501 nm
Emission Maximum (λem) ~523 nm
Molar Extinction Coefficient (εmax) ~90,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl) ~0.80 (80%)
Recommended Excitation Laser 488 nm (Argon-Ion)

Overarching Significance of ATTO488-ProTx-I as a Tool for Ion Channel Studies

The creation of this compound provides a powerful tool that combines the pharmacological specificity of the peptide with the visualization capabilities of the fluorophore. This conjugate allows for the direct imaging of ion channel distribution and dynamics in live cells and tissues. evitachem.comnih.gov

In neurobiology and pharmacology, this compound is extensively used to study the localization of its target channels on neuronal membranes. evitachem.com By observing the fluorescence, researchers can map the expression patterns of channels like NaV1.7, which are key targets in pain research. evitachem.com The ability to visualize the peptide-channel interaction in real-time offers insights into the binding kinetics and the mechanism of channel modulation. evitachem.com

Furthermore, fluorescently labeled toxins like this compound are instrumental in the development of new drug screening assays. researchgate.net They can be used in competitive binding studies to identify new compounds that target the same binding site on the ion channel. nih.gov The application of such probes facilitates a deeper understanding of the structure, function, and physiological roles of various ion channels, paving the way for new therapeutic strategies for a range of channelopathies. evitachem.comresearchgate.net

Properties

Origin of Product

United States

Methodologies for Synthesis and Conjugation of Atto488 Protx I

Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for ProTx-I Derivatization

The synthesis of ProTx-I, a 35-amino acid peptide originally isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is achieved through Solid-Phase Peptide Synthesis (SPPS). evitachem.comnih.gov This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. rsc.orgpeptide.com

Standard SPPS protocols are employed for the initial assembly of the linear ProTx-I peptide. evitachem.com The process typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the N-terminus of the amino acids. rsc.org The choice between these two strategies dictates the conditions for deprotection and cleavage from the resin. rsc.org For cysteine-rich peptides like ProTx-I, which contains multiple cysteine residues that form crucial disulfide bridges for its structure and function, appropriate side-chain protecting groups are essential. evitachem.comnih.govrsc.org

To overcome challenges such as peptide aggregation during synthesis, specialized techniques may be employed. These can include the use of pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation. sigmaaldrich.com Different activating reagents like HATU, HBTU, or PyBOP can also be used to facilitate efficient peptide bond formation. peptide.comsigmaaldrich.com

Following the assembly of the linear peptide chain, the peptide is cleaved from the resin. The subsequent step involves oxidative folding to form the correct disulfide bonds, which are critical for the peptide's three-dimensional inhibitory cystine knot (ICK) motif and its biological activity. evitachem.comnih.gov

Strategies for Covalent Conjugation of ATTO488 to ProTx-I

The covalent attachment of the ATTO 488 fluorophore to the ProTx-I peptide is a critical step in producing the final fluorescent conjugate. evitachem.com The ATTO 488 dye is a hydrophilic fluorescent label known for its strong absorption, high fluorescence quantum yield, and photostability. sigmaaldrich.comaatbio.com

A common and effective strategy for this conjugation involves the use of an N-hydroxysuccinimidyl (NHS) ester of ATTO 488. aatbio.comaatbio.com This amine-reactive derivative readily reacts with primary amines on the peptide, such as the N-terminal amino group or the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond. aatbio.comaatbio.comjenabioscience.com The reaction is typically carried out in a buffer with a pH of around 8.3 to 9.0 to ensure the primary amines are deprotonated and thus nucleophilic. sigmaaldrich.comaatbio.com

Alternatively, maleimide (B117702) chemistry can be employed. nih.govsb-peptide.com This involves introducing a thiol group onto the peptide, often by incorporating a cysteine residue, which can then react with a maleimide-functionalized ATTO 488 dye to form a stable thioether bond. nih.govsb-peptide.com This method offers high specificity for the thiol group. nih.gov

Commercially available conjugation kits provide a streamlined process for labeling peptides and proteins with ATTO 488. abcam.comabcam.comnovusbio.com These kits often contain a lyophilized mixture of the ATTO 488 label and require simple mixing with the purified peptide solution, followed by a short incubation period. abcam.comabcam.comnovusbio.com

Analytical Validation of Fluorescently Labeled ProTx-I Conjugates

Following synthesis and conjugation, a thorough analytical validation is necessary to confirm the identity, purity, and functionality of the ATTO488-ProTx-I conjugate.

A key parameter to determine is the Degree of Labeling (DOL) , which indicates the average number of fluorophore molecules attached to each peptide molecule. jenabioscience.com This can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the peptide) and at the excitation maximum of the dye (around 500 nm for ATTO 488). jenabioscience.com A correction factor is necessary to account for the dye's absorbance at 280 nm. jenabioscience.com

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the conjugate. biosyn.com It separates the labeled peptide from any unreacted free dye and unlabeled peptide. biosyn.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the final product, verifying the successful conjugation of the ATTO 488 dye to the ProTx-I peptide.

Finally, the biological activity and binding affinity of the fluorescently labeled peptide are assessed. Functional assays, such as automated patch-clamp electrophysiology, can be used to evaluate the inhibitory effect of this compound on its target ion channels, like Nav1.7. researchgate.net Binding assays, such as fluorescence polarization or microscale thermophoresis, can quantify the binding affinity of the labeled peptide to its receptor. calixar.comnih.gov These functional validations ensure that the attachment of the fluorescent dye has not significantly compromised the peptide's biological function. nih.govresearchgate.net

Compound/ReagentKey Role in Process
ProTx-I The base peptide, a toxin that inhibits voltage-gated sodium channels. medchemexpress.comsmartox-biotech.com
ATTO 488 A hydrophilic fluorescent dye used for labeling. sigmaaldrich.comaatbio.com
Fmoc (9-fluorenylmethoxycarbonyl) A protecting group for the N-terminus of amino acids in SPPS. rsc.org
Boc (tert-butyloxycarbonyl) An alternative protecting group for the N-terminus of amino acids in SPPS. rsc.org
ATTO 488 NHS ester An amine-reactive form of the ATTO 488 dye used for conjugation. aatbio.comaatbio.com
ATTO 488 Maleimide A thiol-reactive form of the ATTO 488 dye used for conjugation. nih.gov
HATU/HBTU/PyBOP Coupling reagents used to facilitate peptide bond formation in SPPS. peptide.comsigmaaldrich.com
Trifluoroacetic acid (TFA) A reagent commonly used for cleaving the synthesized peptide from the resin in SPPS. researchgate.net
Analytical TechniquePurpose in Validation
UV-Vis Spectrophotometry To determine the Degree of Labeling (DOL). jenabioscience.com
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and separate it from unreacted components. biosyn.com
Mass Spectrometry (MS) To confirm the molecular weight of the this compound conjugate.
Automated Patch-Clamp Electrophysiology To evaluate the functional activity and inhibitory properties of the labeled peptide on ion channels. researchgate.net
Fluorescence Polarization/Microscale Thermophoresis To measure the binding affinity of the fluorescent conjugate to its target receptor. calixar.comnih.gov

Elucidation of Ion Channel Modulation Mechanisms by Protx I and Its Fluorescent Derivatives

Functional Characterization of Voltage-Gated Sodium Channel (NaV) Interactions

ProTx-I is recognized as a gating-modifier toxin, primarily altering the voltage-dependent activation of NaV channels. nih.govcapes.gov.br The covalent attachment of the ATTO488 fluorophore to ProTx-I provides a valuable tool for investigating these interactions in live-cell imaging studies. evitachem.com

ProTx-I demonstrates a broad yet distinct inhibitory profile across various NaV channel subtypes. Unlike some highly selective toxins, ProTx-I inhibits multiple NaV subtypes with IC50 values typically in the nanomolar range. nih.govcapes.gov.brsmartox-biotech.com It is a potent inhibitor of both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium channels, making it a significant tool for studying channels like NaV1.8, which are often resistant to other blockers. nih.govcapes.gov.br

Research indicates that ProTx-I exhibits little selectivity between many sodium channel isoforms, potently inhibiting NaV1.2, NaV1.6, NaV1.7, and NaV1.8. wikipedia.org However, its potency can vary, with some studies reporting slight selectivity for rat NaV1.8 (IC50 = 27 nM) over other human NaV isoforms (IC50 = 60–130 nM). nih.govsmartox-biotech.com The toxin is noted to be less potent on NaV1.5. wikipedia.org The fluorescently labeled ATTO488-ProTx-I is specifically highlighted as a blocker of NaV1.7. evitachem.com

Table 1: Inhibitory Concentrations (IC50) of ProTx-I on Various NaV Channel Subtypes

NaV Subtype IC50 Value Reference
NaV1.2 50 - 100 nM smartox-biotech.comsmartox-biotech.com
NaV1.5 50 - 100 nM smartox-biotech.comsmartox-biotech.com
NaV1.7 50 - 100 nM smartox-biotech.comsmartox-biotech.com
rNaV1.8 27 nM nih.govsmartox-biotech.com

The primary mechanism of action for ProTx-I on NaV channels is the modification of their gating properties. nih.govcapes.gov.br It shifts the voltage dependence of channel activation to more positive or depolarized potentials. nih.govcapes.gov.brnih.gov This means that a stronger depolarization is required to open the channel, effectively inhibiting its function. elifesciences.org This mechanism is characteristic of gating-modifier toxins, which bind to the voltage-sensor domains (VSDs) of the channel. researchgate.net

ProTx-I stabilizes the closed or resting conformation of the voltage sensor, thereby impeding channel activation. nih.gov While it has a pronounced effect on activation, studies suggest it does not significantly alter the voltage dependence of fast inactivation. smartox-biotech.comsmartox-biotech.comsmartox-biotech.com This specific action on activation gating makes ProTx-I a valuable tool for dissecting the intricate mechanisms of NaV channel function. nih.govcapes.gov.br

ProTx-I, like other gating-modifier toxins, interacts with the VSDs of NaV channels. researchgate.net These VSDs, composed of transmembrane segments S1-S4, are responsible for sensing changes in membrane potential. researchgate.netnih.gov Cryo-electron microscopy (cryoEM) and mutagenesis studies have provided significant insights into the binding site of ProTx-I.

The toxin binds to the extracellular loops of the VSDs, particularly within domain II (VSDII) and domain IV (VSDIV). wikipedia.orgnih.gov CryoEM structures of the hNaV1.8-ProTx-I complex show the peptide wrapping around the top of the S3 helix in VSDII. nih.gov This interaction is stabilized by the toxin's hydrophobic patch anchoring to the cell membrane and interactions with specific residues on the channel. nih.govmdpi.com The binding of ProTx-I induces a conformational change, shifting the S3-S4 linker of VSDII, which is hypothesized to hinder the movement of the S4 voltage-sensing helix during activation. nih.gov

The promiscuity of ProTx-I across NaV subtypes is thought to be due to the presence of numerous positively charged residues on its surface, which interact with conserved anionic residues on the VSDs of the channels. wikipedia.org

Modulatory Actions on T-Type Voltage-Gated Calcium Channels (CaV)

In addition to its effects on NaV channels, ProTx-I also modulates the activity of T-type voltage-gated calcium channels (CaV). wikipedia.orgnih.gov

ProTx-I exhibits notable selectivity among the T-type calcium channel subtypes. It is a potent inhibitor of CaV3.1, with an IC50 of 50 nM, while showing significantly lower potency against CaV3.2. smartox-biotech.comsmartox-biotech.comsmartox-biotech.com Studies have reported a 160-fold greater potency for CaV3.1 compared to CaV3.2. wikipedia.orgsmartox-biotech.com This makes ProTx-I a useful pharmacological tool to differentiate between these two subtypes. smartox-biotech.comsmartox-biotech.comnih.gov

Similar to its action on NaV channels, ProTx-I shifts the voltage dependence of activation of CaV3.1 to more positive potentials without affecting the voltage dependence of inactivation. wikipedia.orgsmartox-biotech.com Chimeric studies swapping domains between CaV3.1 and the less sensitive CaV3.3 have identified the domain IV S3-S4 linker of CaV3.1 as a key determinant for toxin sensitivity, with domain II also contributing. smartox-biotech.comnih.gov

Exploration of Ancillary Target Interactions (e.g., TRPA1)

Beyond its primary targets, ProTx-I has been identified as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a nociceptor ion channel involved in pain and inflammation. smartox-biotech.comresearchgate.netnih.gov ProTx-I binds to the S1-S4 gating domain of TRPA1, similar to its interaction with NaV channels. researchgate.netnih.gov Mutagenesis studies have revealed that the binding surfaces on ProTx-I for TRPA1 and NaV1.2 are distinct but partially overlap. smartox-biotech.com This has allowed for the creation of ProTx-I variants that are selective for either TRPA1 or NaV1.2, highlighting the potential for engineering toxin-based molecules with high target specificity. smartox-biotech.comnih.gov

Advanced Biophysical and Microscopic Applications of Atto488 Protx I in Cellular Systems

Live-Cell Fluorescence Imaging for Spatiotemporal Tracking of Ion Channel Dynamics

The ability to visualize and track the movement of ion channels in real-time within their native cellular environment is paramount to understanding their function. ATTO488-ProTx-I, with its high affinity for specific sodium channel subtypes and the exceptional photophysical properties of the ATTO 488 dye, is an ideal tool for live-cell imaging studies.

Recent advancements in fluorescence microscopy techniques have enabled researchers to move beyond static snapshots of protein localization and delve into the dynamic behavior of ion channels. nih.gov These methods allow for the sensitive detection and tracking of individual ion channels as they are trafficked to and from the plasma membrane. nih.gov The use of fluorescently labeled toxins like this compound provides a means to specifically label and monitor the spatiotemporal dynamics of endogenous or expressed ion channels. This approach is instrumental in elucidating the mechanisms that regulate channel density and distribution at the cell surface, which are critical determinants of cellular excitability.

The application of photoactivatable peptidic toxins further underscores the importance of spatiotemporal control in studying ion channel function. nih.gov While not specific to this compound, this technology demonstrates the potential for precise optical control over ion channel activity, allowing for targeted investigations of channel dynamics in specific subcellular regions and at defined time points. nih.gov This level of control is essential for dissecting the complex signaling pathways that modulate ion channel function in response to various physiological stimuli.

High-Resolution Fluorescence Microscopy Techniques

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 250 nm. northwestern.edu To overcome this limitation and visualize the finer details of ion channel organization, researchers have turned to high-resolution and super-resolution microscopy techniques.

The ATTO 488 fluorophore is particularly well-suited for various super-resolution microscopy techniques, including Photoactivated Localization Microscopy (PALM), direct Stochastic Optical Reconstruction Microscopy (dSTORM), and Stimulated Emission Depletion (STED) microscopy. atto-tec.comleica-microsystems.comatto-tec.com These methods bypass the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution.

Studies utilizing super-resolution microscopy have revealed that ion channels are not uniformly distributed across the cell membrane but are often organized into distinct clusters or microdomains. nih.govnih.govsemanticscholar.org For instance, stochastic optical reconstruction microscopy (STORM) has been employed to observe the intimate association of individual molecules within signaling complexes containing various ion channels. nih.govnih.gov This clustering is thought to be crucial for the efficient and localized signaling required for processes such as neuronal communication and muscle contraction. The use of probes like this compound in conjunction with super-resolution imaging allows for the precise mapping of sodium channel clusters and their spatial relationships with other signaling proteins.

Table 1: Super-Resolution Microscopy Techniques Applicable to this compound

Technique Principle Typical Resolution Advantages for Ion Channel Studies
PALM/STORM Sequentially activating and localizing individual fluorophores. 20-50 nm Enables single-molecule localization and quantification of cluster size and density. northwestern.edufrontiersin.org
STED Using a depletion laser to narrow the fluorescence emission spot. 30-80 nm Provides direct optical sectioning and is compatible with live-cell imaging. northwestern.educonfocalnl.com
SIM Illuminating the sample with structured light patterns. ~100 nm Offers a twofold resolution improvement over conventional microscopy with minimal phototoxicity. northwestern.edu

Confocal microscopy remains a cornerstone technique for studying the subcellular localization of proteins. confocalnl.comnih.gov By employing a pinhole to reject out-of-focus light, confocal microscopy provides excellent optical sectioning, enabling the generation of high-contrast, three-dimensional images of fluorescently labeled structures within cells. nih.gov

This compound is effectively utilized in confocal microscopy to determine the distribution of specific sodium channel subtypes on the plasma membrane and within intracellular compartments. evitachem.com For example, studies have used fluorescently labeled ProTx-II, a related toxin, to specifically label NaV1.7 channels and visualize their expression on the surface of cells. researchgate.net This approach can be used to investigate how the expression and localization of ion channels are altered in different cell types or under various pathological conditions. The high signal-to-noise ratio and photostability of the ATTO 488 dye make it particularly advantageous for these types of detailed localization studies.

Quantitative Fluorescence Spectroscopy Methodologies

Beyond imaging, fluorescence spectroscopy offers a suite of quantitative tools to probe the molecular interactions and dynamics of ion channels.

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the order of 1-10 nanometers between two fluorescent molecules, a donor and an acceptor. nih.gov This phenomenon can be used to study the binding of a fluorescent ligand, such as this compound (acting as a donor or acceptor), to its receptor ion channel, which can be labeled with a spectrally compatible fluorophore. pcbis.fr The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, providing a molecular ruler to probe ligand-receptor interactions and conformational changes in the channel upon ligand binding. nih.gov

Quantitative FRET analysis can provide insights into the stoichiometry of ligand-receptor complexes and the dynamics of their formation and dissociation. By measuring changes in FRET efficiency, researchers can monitor the conformational rearrangements that occur within an ion channel as it transitions between different functional states, such as open, closed, and inactivated.

Time-resolved fluorescence anisotropy is a sophisticated technique that measures the rotational motion of a fluorescent molecule by monitoring the polarization of its emitted fluorescence over time. sif.it When a fluorescent probe like this compound binds to a large macromolecule such as an ion channel, its rotational mobility becomes restricted. By measuring the decay of fluorescence anisotropy, one can obtain information about the size and shape of the complex, as well as the flexibility of the linker connecting the fluorophore to the toxin and the toxin to the channel.

This technique is also sensitive to the local microenvironment of the fluorophore. Changes in the viscosity or composition of the surrounding medium can affect the rotational correlation time of the probe, providing insights into the biophysical properties of the membrane environment in the vicinity of the ion channel. Time-resolved fluorescence anisotropy can thus be used to study how the lipid composition of the plasma membrane or the association with other proteins influences the dynamics and function of ion channels.

Fluorescence Correlation Spectroscopy (FCS) for Diffusion and Binding Kinetics

Fluorescence Correlation Spectroscopy (FCS) is a high-sensitivity technique that measures fluctuations in fluorescence intensity within a microscopic observation volume to analyze the concentration and diffusion speed of fluorescent molecules. When applied to this compound, FCS can provide detailed information about its behavior and interaction with ion channels on the cell membrane.

The core principle of using FCS in this context is the measurement of the diffusion time of the this compound probe. Freely diffusing probes move quickly through the observation volume, resulting in rapid fluorescence fluctuations and a short diffusion time. However, when the probe binds to a much larger and less mobile structure, such as an ion channel embedded in the cell membrane, its movement is significantly slowed. This change leads to longer-lasting fluorescence fluctuations and an increased diffusion time.

By analyzing the autocorrelation of the fluorescence signal, researchers can distinguish between the fast-diffusing (unbound) and slow-diffusing (bound) populations of this compound. This analysis allows for the calculation of key kinetic parameters, including:

Binding and Unbinding Rates: Quantifying how quickly the probe associates with and dissociates from its target channel.

Equilibrium Dissociation Constant (Kd): Determining the affinity of the probe for the ion channel, which indicates the concentration required to achieve 50% binding.

Concentration of Binding Sites: Estimating the density of target ion channels on the cell surface.

This method provides a powerful, non-invasive way to study the molecular dynamics of toxin-channel interactions in their native cellular environment.

Table 1. Representative Data Obtainable from FCS Analysis of this compound
ParameterDescriptionExample Value (Hypothetical)
Diffusion Coefficient (Dfree)The rate of diffusion for unbound this compound in the extracellular solution.~3.5 x 10-10 m2/s
Diffusion Coefficient (Dbound)The much slower rate of diffusion for this compound when bound to a membrane ion channel.~5.0 x 10-12 m2/s
Binding Affinity (Kd)The concentration of this compound at which half of the target ion channels are occupied. A lower value indicates higher affinity.~10 nM

Potential for Fluorescence In Situ Hybridization (FISH) in Channel mRNA Localization

Fluorescence In Situ Hybridization (FISH) is a powerful technique used to detect and localize specific RNA or DNA sequences within a cell. While this compound, being a peptide-based probe, is not used directly in the FISH process, it can be used in a correlative imaging approach alongside FISH to provide a more complete picture of ion channel biology. The ATTO 488 dye itself is well-suited for FISH applications, highlighting its utility in fluorescence microscopy. atto-tec.com

This combined methodology would involve two distinct labeling processes on the same cell sample:

FISH for mRNA Localization: A specific nucleic acid probe, labeled with a different colored fluorophore (e.g., a red dye), would be used to bind to the mRNA transcripts of the target ion channel. This would reveal where the genetic instructions for building the channel are located within the cell, such as in the perinuclear region or localized to specific cellular compartments like dendrites in neurons.

Protein Localization with this compound: Following the FISH procedure, the cells would be labeled with this compound to visualize the location of the final, functional ion channel proteins on the cell membrane.

By overlaying the images from both labeling steps, researchers could investigate the entire lifecycle of an ion channel. This approach could answer critical questions about the spatial relationship between mRNA transcription/translation sites and the final subcellular destination of the functional protein. For instance, it could reveal whether ion channels are synthesized locally near their site of function or produced centrally and then trafficked over long distances. This correlative strategy offers significant potential for advancing the understanding of ion channel regulation, from gene expression to protein trafficking and membrane insertion.

Atto488 Protx I in Functional Genomics and Proteomics Investigations

Utilization in High-Throughput Screening (HTS) Assays for Novel Modulators

The properties of ATTO488-ProTx-I make it highly suitable for high-throughput screening (HTS) assays designed to discover new modulators of voltage-gated sodium (Nav) and calcium (Cav) channels. vulcanchem.com HTS platforms, which enable the rapid testing of large compound libraries, benefit from the robust and easily detectable signal provided by the ATTO 488 fluorophore. ionbiosciences.com

Fluorescence-based HTS assays can be designed in several formats. For instance, a binding assay can be developed where this compound acts as a fluorescent probe for its target ion channel, such as the pain-related channel Nav1.7. vulcanchem.com In a competitive binding format, novel modulator candidates are screened for their ability to displace the bound this compound from the channel, resulting in a measurable decrease in fluorescence intensity at the cell membrane. This approach allows for the efficient identification of compounds that interact with the same or allosterically coupled binding sites on the channel.

Furthermore, the development of fluorescent toxin analogues is often coupled with automated patch-clamp electrophysiology, which serves as a high-throughput method to validate the functional activity of hits identified in primary screens. researchgate.netnih.govsbdrugdiscovery.com The new fluorescent ProTx-II, a closely related peptide, is highlighted as being particularly useful for designing new drug screening strategies. nih.gov

Affinity-Based Purification and Biochemical Characterization of Ion Channel Complexes

While the fluorescent tag on this compound is primarily used for imaging, the principle of using tagged toxins for biochemical applications is well-established. Research on the related toxin, ProTx-II, has demonstrated the successful use of a biotinylated analogue (Biot-ProTx-II) for the affinity-based purification, or "pull-down," of various Nav channel isoforms from cell lysates. researchgate.netnih.govsmartox-biotech.com This technique allows researchers to isolate the ion channel and its associated proteins, forming the basis for detailed biochemical characterization.

The process typically involves:

Incubating cell lysates containing the target ion channel with the tagged toxin.

Using an affinity matrix (e.g., streptavidin beads for a biotin (B1667282) tag) to capture the toxin-channel complex.

Washing away non-specifically bound proteins.

Eluting the captured channel complex for analysis by methods like mass spectrometry to identify interacting partners.

The fluorescent ATTO488 tag can also be used for detection in these biochemical assays, for example, by quantifying the amount of channel protein in different fractions using fluorescence readers. These purification strategies are crucial for understanding the composition of ion channel complexes in different tissues and how these compositions change in disease states. researchgate.netnih.gov

Assessment of Probing Specificity in Heterologous Expression Systems and Native Tissues

A critical aspect of using a molecular probe like this compound is confirming that its binding specificity reflects that of the parent toxin and that the fluorescent label does not cause unintended interactions. The specificity of this probe is typically assessed in heterologous expression systems, such as Human Embryonic Kidney (HEK293) cells, which are engineered to express a single type of ion channel. researchgate.netnih.gov

The parent toxin, ProTx-I, is known to inhibit a range of ion channels with varying potencies. evitachem.comsmartox-biotech.comsmartox-biotech.com By applying this compound to different cell lines, each expressing a specific channel subtype, researchers can quantify its binding affinity and inhibitory concentration. Studies on the closely related ATTO488-ProTx-II have shown that it specifically labels the Nav1.7 channel over other Nav isoforms. researchgate.netnih.govsmartox-biotech.com This selectivity is vital for accurately interpreting imaging results in cells that may express multiple types of ion channels.

Beyond engineered cell lines, specificity is also confirmed in native cells that endogenously express the target channels, such as the human neuroblastoma cell line SH-SY5Y, which is used for studying Nav1.7 inhibition. researchgate.net

Table 1: Inhibitory Profile of ProTx-I and Related Fluorescent Analogues on Voltage-Gated Ion Channels This table is interactive. Click on headers to sort.

Compound Target Channel IC₅₀ Value Reference(s)
ProTx-I Nav1.8 27 nM evitachem.com, smartox-biotech.com
Nav1.2 50 - 100 nM evitachem.com, smartox-biotech.com
Nav1.5 50 - 100 nM evitachem.com, smartox-biotech.com
Nav1.7 50 - 100 nM evitachem.com, smartox-biotech.com
Cav3.1 50 nM evitachem.com, smartox-biotech.com
ATTO488-ProTx-II Nav1.7 2.3 ± 1.1 nM researchgate.net

| Cy5-ProTx-II | Nav1.7 | 14.5 ± 1.1 nM | researchgate.net |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the channel's activity.

Integration with Electrophysiological Techniques for Correlative Studies

A powerful application of this compound is its use in correlative studies that combine fluorescence microscopy with electrophysiology. This dual approach allows researchers to simultaneously visualize the binding of the toxin to a cell and measure the functional consequences of that binding on ion channel activity.

The validation of fluorescent analogues like ATTO488-ProTx-II relies heavily on automated patch-clamp electrophysiology to confirm that they retain the pharmacological properties of the unlabeled peptide. nih.govsmartox-biotech.com In a typical correlative experiment, a researcher can use a patch-clamp pipette to record the ionic currents flowing through the channels on a single cell while simultaneously imaging the cell with a fluorescence microscope.

This allows for a direct link to be established between the localization and concentration of this compound on the cell membrane and the degree of channel inhibition observed in the electrophysiological recording. This method is invaluable for studying the distribution of functional channels on the cell surface and understanding how toxin binding alters channel gating in real-time. researchgate.net

Structure-Activity Relationship (SAR) Studies through Site-Directed Mutagenesis and Fluorescent Analogues

The development of this compound is itself an outcome of structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. By attaching a fluorescent label to the ProTx-I peptide, researchers can probe which parts of the toxin are essential for binding and which can be modified without losing potency. drugtargetreview.com

SAR studies on ProTx-I and the related ProTx-II have used several techniques:

Alanine-Scanning Mutagenesis : Systematically replacing individual amino acids of the toxin with alanine (B10760859) to identify key residues that form the binding surface for the ion channel. smartox-biotech.com

Chimeric Toxins : Creating hybrid peptides by combining parts of different toxins (e.g., ProTx-I and ProTx-II) to investigate the function of different domains. researchgate.netacs.org

Chemical Modifications : Synthesizing analogues with modified C-terminal tails or by replacing disulfide bonds with more stable linkages to enhance potency and stability. acs.orgucl.ac.uk

The successful creation of this compound and ATTO488-ProTx-II demonstrates that a bulky fluorophore can be attached to a specific position on the toxin without abolishing its high-affinity interaction with the target channel. researchgate.netresearchgate.net Comparing the activity of these fluorescent analogues to the parent toxins and other modified versions provides crucial information for the rational design of new therapeutic agents and research tools with improved selectivity and potency. drugtargetreview.com

Emerging Research Frontiers and Methodological Considerations for Fluorescent Ion Channel Probes

Strategies for Enhancing Photostability and Quantum Yield of ATTO488-ProTx-I Conjugates

The efficacy of fluorescent probes like this compound is fundamentally dependent on the photophysical properties of the attached fluorophore. High photostability (resistance to photobleaching) and a high quantum yield (the efficiency of converting absorbed photons into emitted fluorescent photons) are critical for achieving sufficient signal for imaging, especially in demanding applications like long-term live-cell imaging or super-resolution microscopy. biologists.com While ATTO 488 already possesses excellent characteristics, several general strategies can be employed to further enhance these properties for conjugated probes. aatbio.comatto-tec.com

Table 1: General Strategies for Fluorophore Enhancement

Strategy Description Potential Benefit for this compound
Structural Modification Altering the core structure of the fluorophore to increase rigidity or protect reactive positions. This can involve extending the π-conjugation system or replacing certain atoms within the xanthene core of rhodamine-like dyes. nih.govwsu.edu Could lead to next-generation dyes with inherently higher quantum yields and photostability before conjugation to ProTx-I.
Protective Agents The addition of chemical agents to the imaging medium that reduce the rate of photobleaching. An example is the use of Trolox, which mitigates the damaging effects of reactive oxygen species generated during fluorescence excitation. nih.gov A straightforward method to improve the longevity of the this compound signal during imaging experiments without modifying the probe itself.
Encapsulation Incorporating the fluorescent probe into a protective nanoparticle or micelle platform, such as Quatsomes. njit.edu This shields the fluorophore from the bulk solvent and can reduce blinking and photobleaching. Could enhance probe stability in complex biological environments, although it might affect the interaction of the ProTx-I peptide with its target ion channel.

| Intramolecular Photostabilization | Designing probes where the fluorophore is generated in situ via a chemical reaction, such as a "photoclick chemistry" approach. nih.gov This minimizes exposure of the fluorophore to light until it is needed. | A more advanced strategy that could create activatable versions of ProTx-I probes with high signal-to-noise ratios. |

Research has focused on modifying dye structures to improve their photophysical properties. For rhodamine-based dyes like ATTO 488, strategies include increasing water solubility through charged substituents and enhancing photostability by sterically blocking reactive positions. nih.gov The development of new rhodol-based dyes with fused tetrahydroquinoxaline rings has yielded near-infrared (NIR) fluorophores with large Stokes shifts, high quantum yields, and excellent photostability in aqueous solutions. wsu.edu Applying similar chemical design principles could lead to improved variants of the ATTO 488 dye for conjugation with ProTx-I.

Development of Multiparameter Fluorescence Detection for Complex Biological Systems

Modern cell biology increasingly requires the simultaneous measurement of multiple cellular parameters to understand complex signaling networks. Fluorescent probes like this compound are well-suited for these advanced applications due to the robust properties of the ATTO 488 dye. atto-tec.com

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to study the binding dynamics of this compound to its target ion channel. FRET is a mechanism describing energy transfer between two light-sensitive molecules. njit.edu For instance, if the target channel is tagged with a complementary fluorescent protein (e.g., GFP), the binding of this compound could bring the two fluorophores into close proximity, resulting in a detectable FRET signal. This can provide precise information on binding kinetics and localization.

Super-Resolution Microscopy: The high photostability and brightness of ATTO 488 make it an excellent label for super-resolution techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy). aatbio.comatto-tec.comresearchgate.net These methods bypass the diffraction limit of light, allowing for nanoscale visualization of ion channel distribution. Using this compound, researchers can map the precise location of, for example, NaV1.7 channels on the surface of neurons, providing unprecedented detail about their organization in microdomains or clusters. researchgate.netnih.gov

Multiparameter Fluorescence Detection (MFD): Techniques like multiparameter fluorescence detection with pulsed interleaved excitation (MFD-PIE) allow for the simultaneous measurement of several fluorescence parameters, including lifetime, anisotropy, and spectral information. biorxiv.org These methods can resolve different conformational states of a target protein. In the context of this compound, MFD could potentially be used to detect subtle changes in the ion channel's conformation upon toxin binding.

The primary challenge in multiparameter imaging is spectral crosstalk, where the emission of one fluorophore bleeds into the detection channel of another. plos.org Careful selection of fluorophores with distinct excitation and emission spectra, combined with appropriate optical filters and analytical corrections, is essential to ensure that the detected signals are specific to each probe. plos.orgresearchgate.net

Future Directions in Optical Probe Design for Enhanced Target Specificity and Sensitivity

The development of new optical probes for ion channel research is a dynamic field, driven by the need for greater precision and versatility. nih.gov The ideal probe should be bright, photostable, and highly specific for its target, with minimal off-target effects. biologists.com

Table 2: Future Trends in Ion Channel Probe Design

Trend Description Relevance to this compound Platform
Improved Targeting Moieties Engineering the peptide component (ProTx-I) to have even greater selectivity for a single ion channel subtype. This involves detailed structure-activity relationship studies to identify key residues for binding. researchgate.net Could lead to a suite of probes (e.g., "this compound-NaV1.7-selective") for unambiguously studying individual channel types.
Red-Shifted Fluorophores Developing probes that excite and emit in the near-infrared (NIR) region (650–900 nm). NIR light has advantages for in vivo imaging, including deeper tissue penetration and lower background autofluorescence. wsu.edu Replacing ATTO 488 (emits at ~520 nm) with a suitable NIR dye would enhance the utility of ProTx-I probes for preclinical imaging in animal models. atto-tec.com
Activatable ("Turn-On") Probes Designing probes that are non-fluorescent until they bind to their target or until activated by a specific event (e.g., a change in membrane potential or irradiation with light). nih.gov This would dramatically improve the signal-to-noise ratio by eliminating background fluorescence from unbound probes, enabling clearer imaging.

| Enhanced Sensitivity | Increasing the brightness of fluorophores remains a key goal. Brighter probes allow for detection at lower concentrations, minimizing potential pharmacological effects of the probe itself, and require lower laser power, reducing phototoxicity. nih.govbiologists.com | Continuous improvement of the quantum yield and extinction coefficient of the attached dye will directly translate to a more sensitive probe. |

Future work will likely focus on refining both the targeting peptide and the fluorescent reporter. By combining peptide engineering with advances in dye chemistry, next-generation probes based on the this compound scaffold could offer unparalleled specificity and sensitivity for dissecting the complex roles of ion channels in health and disease. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.